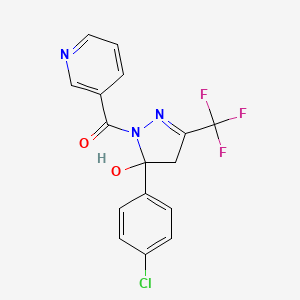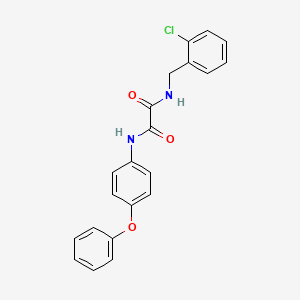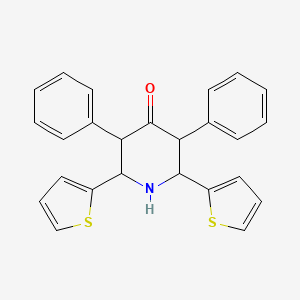![molecular formula C14H23NO3 B5206372 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound was first synthesized in 2012 and has been extensively studied since then.
Applications De Recherche Scientifique
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has also been investigated for its anti-inflammatory and neuroprotective properties. In addition, 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol has been used in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood. By activating these receptors, 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol can modulate the release of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol has been shown to have several biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It can also modulate the release of cytokines and other immune system components, leading to its potential use in the treatment of autoimmune diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in various physiological processes. However, one of the limitations of using 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol is its potential toxicity and adverse effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol. One area of research is the development of new drugs based on the structure of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol for the treatment of various medical conditions. Another area of research is the investigation of the long-term effects of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol on the endocannabinoid system and other physiological processes. In addition, the development of new methods for the synthesis and purification of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol can lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol involves the reaction of 2-(methylamino)ethanol with 2-(4-methylphenoxy)ethyl chloride, followed by the reaction with 2-(2-chloroethyl)oxirane. The final product is obtained by the reaction of the intermediate with sodium hydroxide. The purity of the compound can be improved by recrystallization from methanol.
Propriétés
IUPAC Name |
2-[methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13-3-5-14(6-4-13)18-12-11-17-10-8-15(2)7-9-16/h3-6,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJNUBBLXTUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)


![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)

![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)